Tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate
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Description
Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
Preparation and Diels-Alder Reaction : This compound serves as an intermediate in the synthesis of complex organic structures through Diels-Alder reactions, highlighting its role in facilitating the preparation of cyclic compounds with potential applications in drug development and materials science (Padwa, Brodney, & Lynch, 2003).
Synthesis of Biologically Active Compounds : The tert-butyl carbamate group is a crucial intermediate in the synthesis of various biologically active compounds, including pharmaceuticals. For instance, it has been used in the synthesis of omisertinib (AZD9291), a drug with significant implications in cancer treatment (Zhao, Guo, Lan, & Xu, 2017).
Enantioselective Synthesis : The compound plays a pivotal role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are essential for the development of antiviral and anticancer nucleoside analogues (Ober, Marsch, Harms, & Carell, 2004).
Chemical Synthesis and Material Science
Spirocyclopropanated Analogues : Tert-butyl carbamate derivatives have been used to synthesize spirocyclopropanated analogues of insecticides, showcasing its utility in developing novel agrochemicals (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
Asymmetric Mannich Reaction : It has been applied in asymmetric Mannich reactions for the synthesis of chiral amino carbonyl compounds, highlighting its importance in creating compounds with specific stereochemical configurations, which is crucial for the pharmaceutical industry (Yang, Pan, & List, 2009).
Curtius Rearrangement for Boc-Protected Amines : The Curtius rearrangement process involving tert-butyl carbamate demonstrates its application in synthesizing Boc-protected amines, which are vital for peptide synthesis and drug development (Lebel & Leogane, 2005).
properties
IUPAC Name |
tert-butyl N-[[(1R,3S)-3-aminocyclohexyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNGGMDLHFWFRK-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H](C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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